Triptophenolide Triptophenolide (3bR,9bS)-6-hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e]isobenzofuran-1-one is an oxo steroid.
Triptophenolide is a natural product found in Tripterygium wilfordii, Tripterygium hypoglaucum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 74285-86-2
VCID: VC21346430
InChI: InChI=1S/C20H24O3/c1-11(2)12-4-6-16-14(18(12)21)5-7-17-15-10-23-19(22)13(15)8-9-20(16,17)3/h4,6,11,17,21H,5,7-10H2,1-3H3/t17-,20+/m0/s1
SMILES:
Molecular Formula: C20H24O3
Molecular Weight: 312.4 g/mol

Triptophenolide

CAS No.: 74285-86-2

Cat. No.: VC21346430

Molecular Formula: C20H24O3

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

Triptophenolide - 74285-86-2

CAS No. 74285-86-2
Molecular Formula C20H24O3
Molecular Weight 312.4 g/mol
IUPAC Name (3bR,9bS)-6-hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one
Standard InChI InChI=1S/C20H24O3/c1-11(2)12-4-6-16-14(18(12)21)5-7-17-15-10-23-19(22)13(15)8-9-20(16,17)3/h4,6,11,17,21H,5,7-10H2,1-3H3/t17-,20+/m0/s1
Standard InChI Key KPXIBWGPZSPABK-FXAWDEMLSA-N
Isomeric SMILES CC(C)C1=C(C2=C(C=C1)[C@]3(CCC4=C([C@@H]3CC2)COC4=O)C)O
Canonical SMILES CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2)COC4=O)C)O

Chemical Properties and Structure

Chemical Identification

Triptophenolide is a naturally occurring diterpenoid with the molecular formula C₂₀H₂₄O₃ and a molecular weight of 312.4 g/mol . It is officially registered with the Chemical Abstracts Service (CAS) under the number 74285-86-2 . The compound is also known by several synonyms including Hypolide and (3bR-trans)-3b,4,5,9b,10,11-Hexahydro-6-hydroxy-9b-methyl-7-(1-methylethyl)-phenanthro(1,2-c)furan-1(3H)-one .

The systematic IUPAC name for triptophenolide is (3bR,9bS)-6-hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e]isobenzofuran-1-one, classifying it as an oxo steroid in chemical taxonomy .

Physical and Chemical Characteristics

Triptophenolide appears as a white crystalline powder in its pure form . It exhibits good solubility in organic solvents including methanol, ethanol, and dimethyl sulfoxide (DMSO), which facilitates its extraction and experimental use . The compound features a complex multi-ring structure characteristic of diterpenoids, with key functional groups including a hydroxyl group, a lactone ring, and an isopropyl side chain.

Table 1: Key Physical and Chemical Properties of Triptophenolide

PropertyValue
CAS Number74285-86-2
Molecular FormulaC₂₀H₂₄O₃
Molecular Weight312.4 g/mol
Physical AppearanceWhite crystalline powder
SolubilitySoluble in methanol, ethanol, DMSO and other organic solvents
Chemical ClassificationDiterpenoid, oxo steroid

Source and Extraction

Natural Sources

Triptophenolide is primarily isolated from the root bark of Tripterygium wilfordii Hook. f., a woody vine belonging to the Celastraceae family . This plant has been used in traditional Chinese medicine for centuries, particularly for the treatment of inflammatory and autoimmune conditions. According to the literature, triptophenolide is one of several bioactive compounds extracted from this plant, with others including triptolide and celastrol .

There are also reports suggesting that triptophenolide can be derived from Begonia species, although Tripterygium wilfordii remains the primary documented source .

Extraction Methods

The isolation of triptophenolide typically involves ethyl acetate extraction from Tripterygium wilfordii plant material . The compound has been described as a colorless crystal when initially isolated from the ethyl acetate extraction site of the plant . Modern purification techniques, including chromatographic methods, are employed to isolate the compound with high purity, typically reaching 98% or higher for research applications .

Pharmacological Activities

Anti-inflammatory and Anti-rheumatoid Properties

One of the most significant pharmacological activities of triptophenolide is its potent anti-inflammatory effect, particularly in the context of rheumatoid arthritis (RA). Network pharmacology analysis has suggested that triptophenolide (TRI) interacts with multiple inflammation-related signaling proteins .

In animal studies, triptophenolide demonstrated remarkable efficacy in suppressing rheumatoid arthritis in mouse models. The compound was shown to inhibit tissue inflammation and improve synovial injury . The mechanisms through which triptophenolide exerts its anti-rheumatoid effects appear to be multifaceted, involving several signaling pathways .

Notably, research indicates that one of the key mechanisms by which triptophenolide improves RA is through the inhibition of pyroptosis, a highly inflammatory form of programmed cell death . This finding suggests that triptophenolide may offer a novel therapeutic approach for managing inflammatory conditions like RA.

Anti-androgen Activity

Triptophenolide has been identified as a pan-androgen receptor antagonist or antiandrogen . Research has demonstrated that it can inhibit the activity of both wild-type androgen receptors and the F876L mutant androgen receptors . This property makes triptophenolide potentially valuable for conditions where androgen receptor inhibition is therapeutic, such as prostate cancer.

Table 2: Androgen Receptor Binding Affinities of Triptophenolide

TargetBinding Affinity (nM)
AR-WT260
AR-T877A388
AR-F876L480

These binding affinity values indicate that triptophenolide has considerable potency as an androgen receptor antagonist, with strongest affinity for the wild-type receptor (AR-WT) . The ability to inhibit the F876L mutant form is particularly significant, as this mutation is associated with resistance to some conventional antiandrogen therapies.

Anti-tumor Properties

Triptophenolide has been reported to possess significant anti-tumor activities . While detailed mechanisms of its anti-cancer effects are still being investigated, its ability to function as an androgen receptor antagonist may contribute to its potential efficacy against hormone-dependent cancers, particularly prostate cancer .

Metabolism and Pharmacokinetics

Metabolic Profile

A comprehensive study on the metabolic fate of triptophenolide following oral administration in rats has provided valuable insights into its pharmacokinetics . Using ultraperformance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry, researchers were able to identify a total of 17 metabolites from various biological samples including plasma, urine, bile, and feces .

Metabolic Pathways

The primary metabolic pathways for triptophenolide in vivo have been identified as:

  • Reduction

  • Oxidation

  • Glucuronide conjugation

  • Hydroxylation

These findings suggest that triptophenolide undergoes significant metabolism in the body, which has important implications for its bioavailability, duration of action, and potential drug interactions. Understanding these metabolic pathways is crucial for the development of triptophenolide as a therapeutic agent and for optimizing its delivery and dosing regimens.

Current Research and Future Perspectives

Current Status of Research

Current research efforts are focused on:

  • Elucidating the detailed mechanisms of action for its various pharmacological effects

  • Optimizing extraction and purification methods

  • Developing analytical techniques for its identification and quantification

  • Investigating its potential therapeutic applications, particularly for rheumatoid arthritis and hormone-dependent cancers

Future Research Directions

Future research on triptophenolide should focus on:

  • Conducting more comprehensive preclinical studies to fully characterize its pharmacological profile

  • Developing efficient total synthesis routes to ensure sustainable supply

  • Investigating structure-activity relationships to develop more potent or selective derivatives

  • Exploring combination therapies with established drugs for potential synergistic effects

  • Initiating translational research to move toward potential clinical applications

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